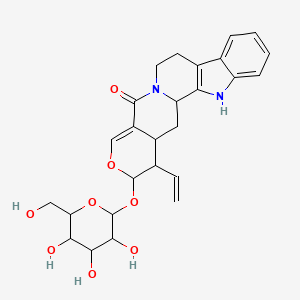
Strictosamide
Overview
Description
Strictosamide is a naturally occurring monoterpene indole alkaloid first identified in the leaves of Psychotria leiocarpa. This compound has garnered attention due to its significant biological activities, including anti-inflammatory, anticholinesterase, and potential anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strictosamide can be synthesized through a bioinspired Pictet–Spengler reaction. This reaction involves the condensation of secologanin and tryptamine under mild acidic conditions, followed by purification through crystallization and flash chromatography . The reaction conditions typically include:
Reagents: Secologanin, tryptamine, acetic acid, ethyl acetate, acetone, ethanol, methanol, chloroform, buffer solution of pH 6.5.
Industrial Production Methods
Industrial production of vincosamide involves the extraction from natural sources, such as the leaves of Psychotria leiocarpa, followed by chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Strictosamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in vincosamide, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups, affecting its chemical properties and biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include vincosamide-N-oxide and various substituted derivatives, which have been studied for their enhanced biological activities .
Scientific Research Applications
Strictosamide has a wide range of scientific research applications:
Mechanism of Action
Strictosamide exerts its effects through several molecular targets and pathways:
Anti-inflammatory: This compound inhibits the activity of acetylcholinesterase, reducing inflammation and providing neuroprotective effects.
Anti-tumor: this compound activates caspase-3, promoting apoptosis in cancer cells. .
Comparison with Similar Compounds
Similar Compounds
Strictosidine: A precursor in the biosynthesis of vincosamide, also derived from the Pictet–Spengler reaction.
Vincoside: A diastereomeric lactam related to vincosamide, isolated during the synthesis process.
N,β-glucopyranosyl vincosamide: A glucosylated derivative of vincosamide with antioxidant potential.
Uniqueness
Strictosamide is unique due to its combination of anti-inflammatory, anticholinesterase, and anti-tumor activities. Its ability to inhibit the PI3K/AKT signaling pathway and activate caspase-3 sets it apart from other similar compounds .
Properties
IUPAC Name |
19-ethenyl-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPLJCNRZUXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















